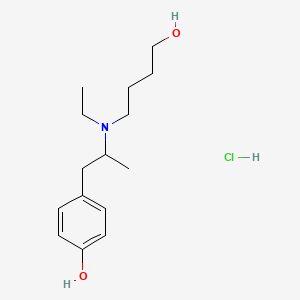

O-Desmethyl Mebeverine alcohol hydrochloride

Description

Properties

IUPAC Name |

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCVTLCWTXRTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Desmethyl Mebeverine alcohol hydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of O-Desmethyl Mebeverine Alcohol Hydrochloride

Executive Summary

O-Desmethyl Mebeverine alcohol is a principal metabolite of Mebeverine, a widely prescribed antispasmodic agent for the management of Irritable Bowel Syndrome (IBS).[1][2] The parent drug, Mebeverine, undergoes extensive metabolism in the body, primarily through ester hydrolysis to form Mebeverine alcohol and veratric acid, followed by O-demethylation of the alcohol moiety.[3][4] The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic and drug metabolism studies, as well as for further pharmacological evaluation.[2] This guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development. The proposed strategy is a convergent synthesis centered on a key reductive amination step, ensuring efficiency and high purity of the final compound.

Introduction: The Metabolic Journey of Mebeverine

Mebeverine is an anticholinergic agent that exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of IBS such as abdominal pain and cramping.[1][5] Upon oral administration, Mebeverine is rapidly and completely metabolized by esterases.[4] The initial hydrolysis cleaves the ester bond, yielding veratric acid and Mebeverine alcohol. The alcohol moiety is subsequently O-demethylated to produce 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol, the target compound of this guide, referred to as O-Desmethyl Mebeverine alcohol.[3]

The availability of pure O-Desmethyl Mebeverine alcohol is essential for several key areas of pharmaceutical research:

-

Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand the absorption, distribution, metabolism, and excretion (ADME) profile of Mebeverine.

-

Analytical Method Validation: As a certified reference material for developing and validating analytical methods (e.g., LC-MS/MS) to monitor drug and metabolite levels in patients.[2]

-

Pharmacological Research: To investigate the biological activity of the metabolite itself, as it may contribute to the overall therapeutic effect or potential side effects of the parent drug.[6]

This document outlines a robust and logical synthetic route to obtain the hydrochloride salt of O-Desmethyl Mebeverine alcohol, ensuring high yield and purity suitable for these demanding applications.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is designed as a convergent two-part process. This approach enhances overall efficiency by allowing for the parallel preparation of key fragments that are combined in a final, high-yielding step.

Retrosynthetic Analysis: The target molecule, this compound (I), can be conceptually disassembled to identify logical starting materials. The primary disconnection is at the tertiary amine C-N bond, which points to a reductive amination reaction between 4-hydroxyphenylacetone (III) and a key intermediate, 4-(ethylamino)butan-1-ol (IV). This intermediate, in turn, can be synthesized via reductive amination from the commercially available 4-amino-1-butanol (V) and acetaldehyde (VI).

Figure 1: Retrosynthetic pathway for this compound.

Forward Synthesis Plan: The proposed synthesis follows the forward logic derived from the retrosynthetic analysis:

-

Part A: Synthesis of the key intermediate 4-(ethylamino)butan-1-ol.

-

Part B: Reductive amination of 4-hydroxyphenylacetone with the key intermediate to form the free base of the target molecule.

-

Part C: Conversion of the free base to its stable hydrochloride salt.

Part I: Synthesis of Key Intermediate: 4-(Ethylamino)butan-1-ol

Causality and Experimental Choices: This initial step creates the functionalized side chain required for the final coupling. Reductive amination is the method of choice due to its high efficiency and selectivity. It involves the in-situ formation of an imine from 4-amino-1-butanol and acetaldehyde, which is immediately reduced to the more stable secondary amine. Sodium borohydride is selected as a mild and cost-effective reducing agent suitable for this transformation.

Experimental Protocol: 4-(Ethylamino)butan-1-ol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-amino-1-butanol (8.91 g, 100 mmol) and methanol (100 mL). Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add acetaldehyde (5.6 mL, 100 mmol) to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes to allow for the formation of the imine intermediate.

-

Reduction: In a separate beaker, dissolve sodium borohydride (3.78 g, 100 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Basify the remaining aqueous solution to pH > 12 with 5 M NaOH. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 4-(ethylamino)butan-1-ol as a clear oil.

Data Summary: Intermediate Synthesis

| Parameter | Value | Rationale |

| Starting Material | 4-Amino-1-butanol[7] | Commercially available and contains the required C4 alcohol backbone. |

| Reagent | Acetaldehyde | Provides the ethyl group for N-alkylation. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, effective, and cost-efficient for reducing imines. |

| Solvent | Methanol | Excellent solvent for all reactants and intermediates. |

| Molar Ratio (Amine:Aldehyde:NaBH₄) | 1 : 1 : 1 | Stoichiometric ratio ensures complete conversion without excess reagents. |

| Typical Yield | 80-90% | Reflects the high efficiency of this standard reductive amination protocol. |

Part II: Synthesis of O-Desmethyl Mebeverine Alcohol

Causality and Experimental Choices: This step constitutes the core of the synthesis, joining the two key fragments. Reductive amination is again employed. Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent here. Unlike NaBH₄, it is less reactive towards ketones at neutral pH but highly effective at reducing the iminium ion formed from the ketone and secondary amine. This selectivity prevents the side reaction of reducing the starting ketone, thereby maximizing the yield of the desired tertiary amine.

Experimental Protocol: 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxyphenylacetone (15.02 g, 100 mmol) and 4-(ethylamino)butan-1-ol (11.72 g, 100 mmol) in 200 mL of methanol.

-

pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6. This acidic condition facilitates the formation of the iminium ion intermediate.

-

Reduction: Add sodium cyanoborohydride (6.28 g, 100 mmol) portion-wise to the stirred solution at room temperature. A slight effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Carefully add 50 mL of water to quench the reaction. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Purification: Add 100 mL of water to the residue and adjust the pH to ~9-10 with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Final Reductive Amination

| Parameter | Value | Rationale |

| Starting Material | 4-Hydroxyphenylacetone | Provides the core phenolic propane structure. |

| Reagent | 4-(Ethylamino)butan-1-ol | The synthesized key intermediate. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones, maximizing yield. |

| Solvent | Methanol | Good solvent for all reactants. |

| Catalyst | Acetic Acid | Catalyzes the formation of the iminium intermediate. |

| Molar Ratio (Ketone:Amine:NaBH₃CN) | 1 : 1 : 1 | Ensures efficient conversion of the limiting reagent. |

| Typical Yield | 70-85% | High efficiency is expected from this well-established reaction. |

Part III: Hydrochloride Salt Formation

Causality and Experimental Choices: The final free base is an oil and may be susceptible to oxidation or difficult to handle. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and dissolve in aqueous media for biological assays.[6] Isopropanol is chosen as the solvent for its ability to dissolve the free base while allowing the hydrochloride salt to precipitate upon formation.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified O-Desmethyl Mebeverine alcohol from Part II (e.g., 25.1 g, 100 mmol) in 150 mL of anhydrous isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in isopropanol dropwise with vigorous stirring.

-

Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper). A white precipitate will form.

-

Isolation: Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the product under high vacuum to a constant weight to yield this compound as a white to off-white solid.

Overall Synthesis Workflow

The entire process is a streamlined and logical progression from simple, commercially available precursors to the final, high-purity target compound.

Figure 2: A comprehensive workflow diagram of the synthesis process.

Conclusion

This technical guide details a robust and efficient synthetic pathway for this compound. By employing a convergent strategy based on well-understood and high-yielding reductive amination reactions, this protocol provides a reliable method for producing the target metabolite in high purity. The rationale behind the selection of reagents and reaction conditions has been explained to provide a deep understanding of the process. This synthesis will enable researchers to produce the necessary quantities of this important metabolite for critical studies in drug metabolism, pharmacokinetics, and analytical chemistry.

References

-

Wikipedia contributors. (2024). Mebeverine. In Wikipedia, The Free Encyclopedia. [1]

-

Harde, M. M., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [3]

-

Elliott, P. N., et al. (2013). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 37(8), 543-548. [4]

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019). Mebeverine Tablet Data Sheet. [5]

-

World Anti-Doping Agency (WADA). (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [8]

-

MedChemExpress. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [6]

-

ChemicalBook. (n.d.). O-desmethyl Mebeverine alcohol (hydrochloride) CAS#: 856620-39-8. Retrieved from [9]

-

MySkinRecipes. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [2]

-

ChemicalBook. (n.d.). 4-Amino-1-butanol synthesis. Retrieved from [7]

Sources

- 1. Mebeverine - Wikipedia [en.wikipedia.org]

- 2. O-Desmethyl Mebeverine alcohol [myskinrecipes.com]

- 3. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 8. wada-ama.org [wada-ama.org]

- 9. O-desmethyl Mebeverine alcohol (hydrochloride) CAS#: 856620-39-8 [amp.chemicalbook.com]

An In-depth Technical Guide to O-Desmethyl Mebeverine Alcohol Hydrochloride: Chemical Properties, Structure, and Analysis

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Mebeverine alcohol hydrochloride is a primary metabolite of the musculotropic antispasmodic drug, Mebeverine.[1][2] Mebeverine is widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] Understanding the chemical properties, structure, and analytical methodologies for its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for the development of robust bioanalytical assays. This guide provides a detailed technical overview of this compound, offering insights into its chemical characteristics, potential synthetic routes, and analytical characterization.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol. Its chemical structure is characterized by a phenolic ring, a secondary amine, and a primary alcohol functionality.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, experimentally determined values for properties such as melting point are not widely published.

| Property | Value | Source |

| IUPAC Name | 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | [3] |

| Molecular Formula | C₁₅H₂₆ClNO₂ | [3] |

| Molecular Weight | 287.82 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Water: > 75 mg/mL (260.57 mM) | [1] |

| Storage Temperature | Store at -20°C | [1] |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis of O-Desmethyl Mebeverine alcohol would logically start from Mebeverine alcohol, which is formed by the hydrolysis of Mebeverine. The key step would be the selective demethylation of the methoxy group on the phenyl ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Hydrolysis of Mebeverine Hydrochloride to Mebeverine Alcohol

-

Dissolve Mebeverine hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a stoichiometric excess of a base, for instance, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to facilitate the hydrolysis of the ester bond.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and extract the Mebeverine alcohol using an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude Mebeverine alcohol.

Step 2: O-Demethylation of Mebeverine Alcohol Causality Behind Experimental Choice: Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers due to the strong Lewis acidity of boron and the favorable formation of boron-oxygen bonds. Alternatively, concentrated hydrobromic acid (HBr) can be used at elevated temperatures.

-

Dissolve the crude Mebeverine alcohol in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction.

-

Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or HPLC.

-

Once the reaction is complete, quench it by carefully adding methanol or water.

-

Adjust the pH to basic and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it, and concentrate it to yield crude O-Desmethyl Mebeverine alcohol.

Step 3: Purification and Hydrochloride Salt Formation

-

Purify the crude O-Desmethyl Mebeverine alcohol using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Dissolve the purified free base in a dry solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in the same solvent dropwise until precipitation is complete.

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A typical analytical workflow for the characterization of a synthesized batch of this compound would involve the following steps:

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Data (Anticipated)

While specific, experimentally verified spectra for this compound are not widely available, the following are the expected key features based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenol ring, the aliphatic protons of the ethyl and hydroxybutyl chains, and the methine proton adjacent to the nitrogen. The presence of the hydroxyl groups would be confirmed by exchangeable protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains, and the carbon atoms bonded to the nitrogen and oxygen atoms.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z corresponding to C₁₅H₂₅NO₂.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity determination and quantification of this compound.

Exemplary HPLC Method for Purity Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenolic chromophore absorbs, likely in the range of 220-280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Protocol for HPLC Sample Preparation:

-

Accurately weigh a small amount of the this compound standard or sample.

-

Dissolve it in a suitable diluent, which is often the mobile phase or a mixture of water and organic solvent, to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Pharmacological Significance and Metabolism

O-Desmethyl Mebeverine alcohol is a product of the in-vivo metabolism of Mebeverine. The metabolic pathway of Mebeverine primarily involves the hydrolysis of the ester linkage to form Mebeverine alcohol and veratric acid. Mebeverine alcohol is then further metabolized, including through O-demethylation of the methoxy group on the phenyl ring to yield O-Desmethyl Mebeverine alcohol.[4]

The pharmacological activity of this compound is not as well-characterized as the parent drug, Mebeverine. However, as a metabolite, its formation and clearance are critical parameters in understanding the overall pharmacokinetic profile of Mebeverine. It is suggested to be a potent α1 adrenoceptor inhibitor, which may contribute to the relaxation of the gastrointestinal tract.[1]

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for this compound. While there are gaps in the publicly available experimental data, this document synthesizes the existing information to offer a valuable resource for researchers and professionals in drug development. The proposed synthetic and analytical methodologies, grounded in established chemical principles, provide a solid foundation for further investigation and characterization of this important metabolite of Mebeverine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129012195, O-desmethyl Mebeverine alcohol (hydrochloride). Retrieved from [Link].

-

College ter Beoordeling van Geneesmiddelen. (2019). Public Assessment Report: Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17683, Mebeverine Hydrochloride. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322). Retrieved from [Link].

- Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & toxicology, 74(3), 174–180.

-

ResearchGate. (n.d.). FTIR of pure drug (Mebeverine HCl). [Image]. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link].

-

MySkinRecipes. O-Desmethyl Mebeverine alcohol. Retrieved from [Link].

- Arena, M. S., Sultana, N., & Siddiqui, F. A. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Pakistan journal of pharmaceutical sciences, 18(2), 11–14.

-

SynZeal. O-Desmethyl Mebeverine Acid. Retrieved from [Link].

- Moskaleva, N. E., Kuznetzov, R. M., Markin, P. A., & Appolonova, S. A. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica, 16(32), 633-646.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4031, Mebeverine. Retrieved from [Link].

- Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340.

- Radwan, M. A., Abdine, H. H., & Aboul-Enein, H. Y. (2006). A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma.

- Syed, A., Rasheed, S. H., Afroz, S., Noor, S. W., Fatima, S. S., & MD, M. U. R. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology, 11(5), 4212-4217.

-

Axios Research. Desmethyl Mebeverine Alcohol. Retrieved from [Link].

-

ResearchGate. (n.d.). FTIR of pure drug (Mebeverine HCl). [Image]. Retrieved from [Link].

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link].

-

ResearchGate. (n.d.). The main metabolic pathway of mebeverine. [Image]. Retrieved from [Link].

- Moskaleva, N. E., Kuznetzov, R. M., Markin, P. A., & Appolonova, S. A. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica, 16(32), 633-646.

-

PrepChem. (n.d.). Synthesis of m-ethylphenol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31729, 4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol. Retrieved from [Link].

-

ChemBK. (2024). 4-(3-{[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino}butyl)phenol hydrochloride. Retrieved from [Link].

-

Yandex Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol. Retrieved from [Link].

-

BuyersGuideChem. 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. Retrieved from [Link].

Sources

O-Desmethyl Mebeverine alcohol hydrochloride metabolism in humans

An In-Depth Technical Guide to the Human Metabolism of Mebeverine and its Alcohol Metabolite, O-Desmethyl Mebeverine Alcohol

Introduction

Mebeverine is a musculotropic antispasmodic agent prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1] Its therapeutic action is a direct effect on the smooth muscle of the gastrointestinal tract, alleviating pain and cramping.[2] Unlike anticholinergic agents, it achieves this effect without significant systemic anticholinergic side effects.[2][3] The clinical efficacy and safety profile of mebeverine are intrinsically linked to its extensive and rapid metabolism in humans. Following oral administration, the parent compound, mebeverine hydrochloride, is not detected in plasma or urine, indicating a complete metabolic transformation.[1][4][5]

This technical guide provides a comprehensive analysis of the metabolic fate of mebeverine in humans, with a specific focus on the pathways originating from its primary alcohol metabolite, which leads to the formation of O-Desmethyl Mebeverine alcohol. We will explore the enzymatic processes, the kinetics of key metabolites, and the analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of mebeverine's biotransformation.

Part 1: The Initial Metabolic Cleavage: Rapid Ester Hydrolysis

The first and most critical step in mebeverine's metabolism is the rapid and complete hydrolysis of its ester bond.[1] This reaction is catalyzed by carboxylesterases (CEs), a family of enzymes widely distributed in the liver, plasma, and intestine that are responsible for hydrolyzing a vast array of ester-containing drugs and xenobiotics.[6][7]

This enzymatic cleavage yields two primary metabolites:

-

Mebeverine Alcohol (MB-OH): 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}butan-1-ol

-

Veratric Acid (VA): 3,4-dimethoxybenzoic acid

The efficiency of this hydrolysis is so high that it is considered an extensive first-pass metabolism, preventing any significant amount of the parent drug from reaching systemic circulation.[5] Studies have shown that in human plasma ex vivo, this hydrolysis can be completely inhibited by the esterase inhibitor physostigmine, confirming the central role of these enzymes.[5] The consequence of this rapid conversion is that pharmacokinetic and metabolic studies must focus on the resulting metabolites rather than the parent drug.[4]

Part 2: Metabolic Fate of Mebeverine Alcohol

The alcohol moiety, mebeverine alcohol (MB-OH), undergoes several subsequent biotransformations, leading to a diverse array of secondary metabolites, including the key O-Desmethyl Mebeverine alcohol. These reactions are primarily oxidative processes likely mediated by the Cytochrome P450 (CYP) enzyme superfamily, which are the principal enzymes involved in Phase I drug metabolism.[8][9]

The major metabolic pathways for mebeverine alcohol are:

-

Oxidation to Carboxylic Acids: The primary alcohol group of MB-OH is oxidized to form a carboxylic acid. This leads to the formation of Mebeverine Acid , which has been identified as the main circulating metabolite of mebeverine in humans.[10][11] Plasma concentrations of mebeverine acid can be up to 1000-fold higher than those of mebeverine alcohol.[11] Further demethylation of Mebeverine Acid results in Desmethyl Mebeverine Acid .[12]

-

O-Demethylation: The methoxy group on the phenyl ring of MB-OH can be removed, a classic CYP-mediated reaction, to form O-Desmethyl Mebeverine Alcohol (4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol).[13] This phenolic metabolite is then susceptible to further conjugation reactions (Phase II metabolism).

-

N-Dealkylation and Formation of Amphetamine-like Compounds: The metabolism of mebeverine can also involve cleavage at the nitrogen atom, leading to the formation of compounds with structural similarities to amphetamines.[14] This pathway can produce metabolites such as p-methoxy-N-ethylamphetamine (PMEA) and p-methoxyamphetamine (PMA).[3][14] The presence of these metabolites is of significant forensic interest as it can lead to false-positive results for amphetamines in urine drug screenings.[3][4][12]

Metabolic Pathway of Mebeverine Alcohol

Caption: O-Demethylation cascade of Veratric Acid.

Part 4: Pharmacokinetics of Key Metabolites

Due to the rapid hydrolysis of the parent drug, the systemic exposure to mebeverine is best understood by examining the pharmacokinetics of its major metabolites. Mebeverine acid is considered a valuable marker for assessing oral exposure. [10]

| Metabolite | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | t½ (Elimination Half-Life) | Reference |

|---|---|---|---|---|

| Veratric Acid | ~13.5 µg/mL (after 270 mg dose) | 40 - 80 min | ~2 hours | [1][5] |

| Mebeverine Acid | ~3 µg/mL (after 405 mg dose) | ~1.25 hours | ~1.1 - 2.45 hours | [2][11] |

| Mebeverine Alcohol | ~3 ng/mL (after 405 mg dose) | - | - | [11] |

| O-Desmethyl Mebeverine Alcohol | 0.138 mg/L (after 135 mg dose) | ~1.5 hours | - | [4]|

Table 1: Pharmacokinetic parameters of major mebeverine metabolites in humans.

Part 5: Analytical Methodologies for Metabolite Profiling

The characterization of mebeverine metabolites requires robust and sensitive analytical techniques capable of identifying and quantifying structurally diverse compounds in complex biological matrices like plasma and urine.

Experimental Protocol 1: GC-MS for Urinary Metabolite Identification

This protocol is based on methodologies used to identify the full spectrum of mebeverine metabolites in human urine. [13][14] Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is chosen for its excellent separation capabilities (GC) and definitive structural identification power (MS). Derivatization is a critical step to increase the volatility and thermal stability of polar metabolites containing hydroxyl and carboxyl groups, making them suitable for GC analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a 1-2 mL human urine sample, add 50 µL of β-glucuronidase/arylsulfatase solution to enzymatically cleave Phase II conjugates (glucuronides and sulfates). [14] * Incubate the mixture at 37°C for 2 hours. This step is crucial to release the primary metabolites for analysis.

-

-

Extraction:

-

Adjust the sample pH to ~8-9 with a suitable buffer.

-

Perform liquid-liquid extraction (LLE) using an organic solvent such as diethyl ether or a mixture of ethyl acetate/isopropanol.

-

Vortex the sample vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or acetic anhydride for acetylation).

-

Heat the sample at 60-70°C for 20-30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Program the oven temperature with an initial hold followed by a ramp (e.g., 100°C for 2 min, then ramp at 15°C/min to 300°C).

-

MS Conditions: Operate the mass spectrometer in both full scan mode (for initial identification of unknown peaks) and selected ion monitoring (SIM) mode (for quantification of known metabolites). Use electron impact (EI) ionization.

-

-

Data Analysis:

-

Identify metabolites by comparing their retention times and mass spectra to those of authentic reference standards.

-

Utilize mass spectral libraries for tentative identification of unknown compounds.

-

Analytical Workflow Diagram

Caption: General workflow for GC-MS analysis of mebeverine metabolites.

Conclusion

The metabolism of mebeverine in humans is a rapid and complex process dominated by ester hydrolysis and subsequent oxidation of the resulting alcohol and acid fragments. The parent drug is entirely biotransformed before it can be systematically measured. The metabolic profile is characterized by two major pathways: the O-demethylation cascade of veratric acid and the multi-step transformation of mebeverine alcohol. Within the mebeverine alcohol pathway, the formation of O-Desmethyl Mebeverine alcohol represents a key O-demethylation step, while oxidation to mebeverine acid produces the most abundant circulating metabolite.

A thorough understanding of these pathways is essential for drug development professionals for several reasons. First, it explains the drug's pharmacokinetic profile and confirms that its therapeutic effects are likely mediated by its metabolites. Second, the formation of amphetamine-like derivatives highlights the potential for unexpected analytical findings, such as false-positive drug tests, which is a critical consideration in clinical and forensic toxicology. The analytical methods detailed herein provide a validated framework for accurately profiling these diverse metabolites, ensuring a comprehensive evaluation of mebeverine's disposition in humans.

References

-

Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 339-347. [Link]

-

Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]

-

Elliott, S., & Burgess, V. A. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(8), 585-590. [Link]

-

Wikipedia contributors. (n.d.). Mebeverine. In Wikipedia. Retrieved from [Link]

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2023). Mebeverine (Arrotex Pharmaceuticals) Datasheet. [Link]

-

Stockis, A., Guelen, P. J. M., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

World Anti-Doping Agency (WADA). (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [Link]

-

electronic medicines compendium (emc). (n.d.). Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). [Link]

-

Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-40. [Link]

-

Kristinsson, J., Snorradottir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Semantic Scholar. [Link]

-

el-Gindy, A. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Semantic Scholar. [Link]

-

Hristova, Y., Peychev, Z., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 28(4), 1845. [Link]

-

el-Gindy, A. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(9), 904-907. [Link]

-

Walker, R. L., & Zacchei, A. G. (1992). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 87-94. [Link]

-

Medicines Evaluation Board of the Netherlands. (2019). Public Assessment Report: Mebeverine Aristo 200 mg modified release capsules, hard. [Link]

-

Laizure, S. C., Zaran, V., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

-

Laizure, S. C., Zaran, V., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222. [Link]

-

Andersen, O. M. (2007). Role of Carboxylesterases in Therapeutic Intervention of Nerve Gas Poisoning. Chemical Reviews, 107(11), 4996-5014. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

-

D'Arrigo, G., & Cicala, C. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798. [Link]

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]

-

Al-Awad, M., & Al-Hussain, S. A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical Medicine, 12(18), 5925. [Link]

-

Estabrook, R. W. (1969). Cytochrome P-450 and drug oxidation. Biochemical Journal, 115(5), 23P-24P. [Link]

-

Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]

Sources

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. medicines.org.uk [medicines.org.uk]

- 3. Mebeverine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wada-ama.org [wada-ama.org]

- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and identification of O-Desmethyl Mebeverine alcohol hydrochloride

An In-Depth Technical Guide to the Discovery and Identification of O-Desmethyl Mebeverine Alcohol Hydrochloride

Foreword: From Parent Drug to Metabolite—A Journey of Analytical Discovery

In the landscape of pharmaceutical sciences, the narrative of a drug does not conclude upon its synthesis and formulation. Instead, a new chapter begins the moment it enters a biological system. The metabolic transformation of a parent compound is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Understanding this journey is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth exploration of the discovery and identification of this compound, a key metabolite of the antispasmodic drug Mebeverine.

As a Senior Application Scientist, my objective is not merely to present a sequence of protocols but to illuminate the scientific reasoning that underpins each experimental choice. We will navigate the logical progression from observing a drug's metabolic fate to isolating and definitively identifying its transformed products. This document is structured to be a self-validating system of inquiry, where each analytical step builds upon the last, culminating in an unambiguous structural elucidation. By grounding our claims in authoritative sources and field-proven methodologies, we aim to provide a trustworthy and expert-level resource for professionals dedicated to the rigorous science of drug metabolism.

Chapter 1: The Metabolic Fate of Mebeverine

Mebeverine is a musculotropic antispasmodic agent that exerts its effect directly on the smooth muscle of the gastrointestinal tract, making it a primary treatment for Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic action is intrinsically linked to its rapid and extensive metabolism. Following oral administration, the parent Mebeverine molecule is rarely detected in circulation.[3] This is due to its swift, pre-systemic hydrolysis by esterase enzymes.

This initial metabolic step is a cleavage of the ester bond, yielding two primary metabolites: Mebeverine alcohol and Veratric acid .[2][3][4] This hydrolysis is so efficient that pharmacokinetic studies often focus on these metabolites as markers of exposure to the parent drug.[4]

However, the metabolic cascade continues. Mebeverine alcohol serves as a substrate for further enzymatic transformations. One of the significant subsequent pathways is O-demethylation of the methoxy group on the phenyl ring of the alcohol moiety. This reaction results in the formation of O-Desmethyl Mebeverine alcohol (also known as 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol).[5] This process highlights the body's mechanism for increasing the polarity of drug molecules to facilitate their excretion. Further oxidation of the alcohol group can also occur, leading to acidic metabolites such as Mebeverine acid (MAC) and Desmethylmebeverine acid (DMAC), which are major circulating metabolites.[6][7][8]

Chapter 2: A Multi-modal Workflow for Metabolite Identification

The unambiguous identification of a novel or previously uncharacterized metabolite like O-Desmethyl Mebeverine alcohol requires a systematic and multi-faceted analytical strategy. The core principle is to use orthogonal (independent) techniques to build a comprehensive and verifiable profile of the molecule. The discovery process typically begins with comparative analysis of biological samples from dosed and control subjects, followed by isolation and a suite of spectroscopic analyses for structural confirmation.

The final, definitive proof comes from synthesizing the proposed chemical structure and demonstrating that the synthetic standard has identical analytical properties to the isolated metabolite. This workflow ensures the highest degree of scientific rigor.

Chapter 3: Core Analytical Methodologies and Protocols

This chapter details the primary analytical techniques and provides exemplary protocols for the identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC): The Separation Engine

Rationale: Reversed-phase HPLC is the cornerstone for analyzing drug metabolites due to its high resolving power, reproducibility, and compatibility with mass spectrometry. A well-developed, stability-indicating HPLC method can effectively separate the parent drug from its various metabolites and any degradation products, which is essential for both identification and quantification.[9][10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[9][12]

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is crucial to resolve compounds with differing polarities. A typical gradient might be: 0-1 min (5% B), 1-6 min (5% to 95% B), 6-7 min (95% B), 7-7.1 min (95% to 5% B), 7.1-8 min (5% B).

-

Flow Rate: 0.40 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 1.0 - 5.0 µL.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of a Mebeverine reference standard and any available metabolite standards (e.g., Mebeverine alcohol) in a 50:50 mixture of Mobile Phase A and B.

-

Biological Sample: For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.[6][14]

-

-

Data Analysis: Compare the chromatograms of dosed biological samples with control samples to identify unique metabolite peaks. The retention time of the O-Desmethyl Mebeverine alcohol peak will be different from that of the more lipophilic Mebeverine and the more polar Mebeverine alcohol.

Table 1: Summary of HPLC/UPLC Chromatographic Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) | Excellent retention and separation for moderately polar compounds. Sub-2 µm particles offer higher efficiency. |

| Mobile Phase | Acetonitrile/Acidified Water | Common mobile phase for good peak shape and MS compatibility. Acid suppresses silanol activity. |

| Detection (UV) | 225 nm | Provides good sensitivity for Mebeverine and its metabolites which contain chromophores.[9][12] |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |

| Temperature | 30 - 40°C | Ensures reproducible retention times and can improve peak shape. |

Mass Spectrometry (MS): Deciphering the Molecular Blueprint

Rationale: Mass spectrometry is indispensable for metabolite identification. High-resolution MS (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.[7][8] Tandem MS (MS/MS) fragments the molecule and provides a "fingerprint" that reveals its internal structure.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive mode is typically effective for amine-containing compounds like Mebeverine and its metabolites.

-

MS Parameters:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-600 to detect the protonated molecular ion [M+H]⁺.

-

Accurate Mass Measurement: The expected [M+H]⁺ for O-Desmethyl Mebeverine alcohol (C₁₅H₂₅NO₂) is m/z 252.1964. An HRMS instrument should measure this with <5 ppm mass error.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 252.2) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer. Key fragments will correspond to specific structural motifs, and comparison with the fragmentation of Mebeverine alcohol (m/z 266.2) will highlight the loss of a methyl group.

-

-

Data Analysis: Use software to determine the elemental composition from the accurate mass. Interpret the MS/MS fragmentation pattern to propose a structure. The loss of the phenolic ring structure would be a key diagnostic fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Confirmation

Rationale: While LC-MS provides strong evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation of an isolated compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: NMR Analysis of Isolated Metabolite

-

Isolation: Use preparative or semi-preparative HPLC with the method developed in section 3.1 to isolate several milligrams of the target metabolite.

-

Sample Preparation: Lyophilize the collected fractions to remove the mobile phase. Dissolve the purified metabolite in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

NMR Experiments:

-

¹H NMR: This experiment will reveal the number of different types of protons and their neighboring environments. Key expected signals for O-Desmethyl Mebeverine alcohol include aromatic protons, the ethyl group protons, and protons on the butanol chain. Crucially, the singlet corresponding to the methoxy group (~3.8 ppm) in Mebeverine alcohol will be absent. A broad singlet for the new phenolic -OH group will be present.

-

¹³C NMR: This provides the number of unique carbon atoms. The signal for the methoxy carbon (~55 ppm) will be absent compared to the spectrum of Mebeverine alcohol.

-

2D NMR (e.g., COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete assignment of the structure.

-

-

Data Interpretation: Compare the obtained spectra with those of the parent drug and related known metabolites to confirm the O-demethylation.

Chemical Synthesis: The Final Validation

Rationale: The ultimate confirmation of a proposed metabolite structure is to synthesize it and demonstrate that the synthetic compound has identical properties to the isolated biological metabolite.[15][16]

Procedure: An appropriate synthetic route would be devised to produce O-Desmethyl Mebeverine alcohol, followed by conversion to its hydrochloride salt. The synthetic standard is then analyzed using the exact same HPLC, MS, and NMR methods as the isolated metabolite. Co-injection of the isolated metabolite and the synthetic standard on the HPLC should result in a single, sharp, symmetrical peak. The MS/MS fragmentation patterns and NMR spectra must be superimposable for the identification to be considered confirmed.

Chapter 4: Quantitative Analysis for Pharmacokinetic Assessment

Once identified, it is often necessary to quantify the metabolite in biological fluids to understand the drug's pharmacokinetic profile. HPLC-MS/MS is the preferred technique for this due to its superior sensitivity and selectivity.[6][14][17]

Experimental Protocol: Validated HPLC-MS/MS Bioanalytical Method

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Sample Preparation: Protein precipitation of plasma samples (e.g., 100 µL plasma with 300 µL acetonitrile containing a deuterated internal standard).[6][18]

-

Chromatography: A rapid gradient elution on a C8 or C18 column.[6][14]

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition: Monitor a specific precursor ion → fragment ion transition for O-Desmethyl Mebeverine alcohol (e.g., m/z 252.2 → specific fragment) and its stable isotope-labeled internal standard. This provides high selectivity and minimizes matrix interference.

-

-

Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the synthetic metabolite standard into a blank biological matrix (e.g., control human plasma).

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, recovery, and stability.

Table 2: Typical Validation Parameters for a Bioanalytical Method

| Parameter | Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.99 | [6][14] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | [6][14] |

| Intra- & Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | [14] |

| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | [14] |

| Recovery | Consistent, precise, and reproducible (e.g., >85%) | [6] |

Conclusion

The discovery and identification of this compound is a case study in modern analytical science. It demonstrates that a structured, multi-modal approach is essential to confidently characterize the metabolic products of a pharmaceutical compound. The journey from a hypothetical peak in a chromatogram to a fully validated and quantified analyte relies on the synergistic power of high-resolution separation and high-fidelity spectroscopic techniques. This rigorous process is fundamental to building a complete understanding of a drug's disposition, ensuring its safety and efficacy, and meeting the stringent demands of drug development and regulatory science.

References

-

Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Balaji, T. S., & Vijayabaskar, S. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Mebeverine. [Link]

-

Elliot, S., & Burgess, V. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. [Link]

-

Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6). YouTube. [Link]

-

Amanlou, M., et al. (2010). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 5(2), 135-141. [Link]

-

Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340. [Link]

-

Srinivasan, V., Sivaramakrishnan, H., Karthikeyan, B., Balaji, T. S., & Vijayabaskar, S. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]

-

Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]

-

Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]

-

Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. ResearchGate. [Link]

-

Veeprho. (n.d.). Mebeverine Hydrochloride Impurities and Related Compound. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 155172-67-1 | Product Name : O-Desmethyl Mebeverine Alcohol. [Link]

-

SynZeal. (n.d.). Mebeverine Impurities. [Link]

-

Axios Research. (n.d.). Desmethyl Mebeverine Alcohol - CAS - 155172-67-1. [Link]

-

Amanlou, M., et al. (2010). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]

-

Amanlou, M., et al. (2010). The results of the stress degradation tests using different conditions. ResearchGate. [Link]

-

Al-Bayati, M. A. A. (2023). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Iraqi Journal of Pharmaceutical Sciences, 32(1), 132-139. [Link]

-

Moskaleva, N., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]

-

Moskaleva, N. E., et al. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. PERIÓDICO TCHÊ QUÍMICA, 16(32), 856-865. [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]

-

Moskaleva, N., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]

-

Moskaleva, N., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. [Link]

-

Hsieh, F. Y., & Brisson, J. (1993). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 69-78. [Link]

-

Moskaleva, N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link]

-

Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. ResearchGate. [Link]

-

Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174–180. [Link]

Sources

- 1. Mebeverine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deboni.he.com.br [deboni.he.com.br]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. cognizancejournal.com [cognizancejournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 17. mathewsopenaccess.com [mathewsopenaccess.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of O-Desmethyl Mebeverine Alcohol Hydrochloride with Drug Transporters

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

O-Desmethyl Mebeverine alcohol, a primary metabolite of the musculotropic antispasmodic agent Mebeverine, plays a crucial role in the parent drug's overall pharmacokinetic profile.[1][2] Understanding its interaction with drug transporters is paramount for predicting potential drug-drug interactions (DDIs), elucidating mechanisms of disposition, and ensuring patient safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for investigating the interplay between O-Desmethyl Mebeverine alcohol hydrochloride and key drug transporters. We will delve into the rationale behind experimental designs, present detailed protocols for in vitro assays, and discuss the interpretation of findings in the context of regulatory expectations.

Introduction: The Significance of Drug Transporters in the Disposition of O-Desmethyl Mebeverine Alcohol

Mebeverine is rapidly and extensively metabolized following oral administration, primarily through esterase-mediated hydrolysis to veratric acid and mebeverine alcohol.[3][4][5] Mebeverine alcohol is further metabolized, including through O-demethylation, to form O-Desmethyl Mebeverine alcohol.[6] Given that Mebeverine itself is practically undetectable in plasma, the systemic exposure and ultimate clearance of the drug are largely represented by its metabolites.[5][7]

Drug transporters, transmembrane proteins expressed in barrier tissues like the intestine, liver, kidney, and brain, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[8][9] Interactions with these transporters can significantly alter a drug's pharmacokinetic profile, potentially leading to DDIs with co-administered medications.[10] Therefore, a thorough evaluation of the interaction of O-Desmethyl Mebeverine alcohol with clinically relevant drug transporters is a critical step in its development and regulatory assessment.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidances emphasizing the importance of in vitro and, when necessary, clinical studies to evaluate the potential for transporter-mediated DDIs.[11][12][13] These guidances provide a framework for a systematic, risk-based approach to DDI evaluation.[14][15]

This guide will focus on the practical application of these principles to the study of this compound.

Key Drug Transporters for Investigation

Based on the physicochemical properties of O-Desmethyl Mebeverine alcohol and common routes of drug elimination, the following transporters are of primary interest:

Table 1: Key Drug Transporters and Their Clinical Relevance

| Transporter Family | Transporter | Location | Clinical Significance |

| Efflux Transporters (ABC Transporters) | P-glycoprotein (P-gp, MDR1, ABCB1) | Intestine, Liver, Kidney, Blood-Brain Barrier | Limits oral absorption, facilitates biliary and renal excretion, restricts brain penetration.[12][16] |

| Breast Cancer Resistance Protein (BCRP, ABCG2) | Intestine, Liver, Blood-Brain Barrier | Similar to P-gp, affects oral absorption and distribution.[12][16] | |

| Uptake Transporters (SLC Transporters) | Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Liver (basolateral membrane) | Mediate the uptake of drugs from the blood into hepatocytes, a key step for hepatic metabolism and biliary excretion.[12][16] |

| Organic Anion Transporters (OAT1, OAT3) | Kidney (basolateral membrane) | Responsible for the uptake of drugs from the blood into renal proximal tubule cells for subsequent excretion into the urine.[16] | |

| Organic Cation Transporter 2 (OCT2) | Kidney (basolateral membrane) | Mediates the uptake of cationic drugs into renal proximal tubule cells.[16] | |

| Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K) | Kidney (apical membrane) | Facilitate the efflux of drugs from renal proximal tubule cells into the urine.[16] |

Experimental Strategy: A Two-Pronged Approach

The investigation into the interaction of O-Desmethyl Mebeverine alcohol with drug transporters should follow a two-pronged approach:

-

Substrate Assessment: To determine if O-Desmethyl Mebeverine alcohol is a substrate of key uptake or efflux transporters.

-

Inhibition Assessment: To determine if O-Desmethyl Mebeverine alcohol can inhibit the function of these transporters, potentially affecting the disposition of other co-administered drugs.[17]

This systematic evaluation helps to identify O-Desmethyl Mebeverine alcohol as a potential "victim" (its own pharmacokinetics are affected by other drugs) or "perpetrator" (it affects the pharmacokinetics of other drugs) in a DDI scenario.[16]

In Vitro Methodologies: A Practical Guide

In vitro assays are the cornerstone of transporter interaction studies, providing a controlled environment to assess these interactions at a molecular level.[8][18]

General Considerations for In Vitro Assays

-

Test System Selection: Utilize validated cell lines (e.g., Caco-2, MDCKII) or membrane vesicles overexpressing a single transporter of interest.[9]

-

Probe Substrates and Inhibitors: Employ well-characterized probe substrates and inhibitors for each transporter to validate assay performance.

-

Concentration Selection: Test a range of O-Desmethyl Mebeverine alcohol concentrations, considering its expected clinical plasma concentrations.

-

Data Analysis: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) for substrates and the half-maximal inhibitory concentration (IC50) for inhibitors.

Experimental Workflow: Substrate Assessment

The following diagram illustrates a typical workflow for determining if O-Desmethyl Mebeverine alcohol is a transporter substrate.

Caption: Workflow for Substrate Assessment of O-Desmethyl Mebeverine alcohol.

Step-by-Step Protocol for a Cell-Based Uptake Assay (e.g., OATP1B1):

-

Cell Culture: Culture HEK293 cells stably overexpressing OATP1B1 and control (mock-transfected) HEK293 cells in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates and allow them to form a monolayer.

-

Pre-incubation: Wash the cell monolayers with pre-warmed buffer.

-

Incubation: Add buffer containing a range of concentrations of this compound to the cells. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Analyze the concentration of O-Desmethyl Mebeverine alcohol in the cell lysate using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the uptake rate and subtract the uptake in control cells to determine the transporter-mediated uptake. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow: Inhibition Assessment

The following diagram outlines the process for evaluating the inhibitory potential of O-Desmethyl Mebeverine alcohol on drug transporters.

Caption: Workflow for Inhibition Assessment of O-Desmethyl Mebeverine alcohol.

Step-by-Step Protocol for a P-gp Inhibition Assay (e.g., using Caco-2 cells):

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a polarized monolayer.

-

Transport Directionality: The assay measures the transport of a known P-gp substrate (e.g., Digoxin) from the basolateral (B) to the apical (A) side of the monolayer.

-

Incubation: Add the P-gp substrate to the basolateral chamber, with or without a range of concentrations of this compound.

-

Sampling: At designated time points, take samples from the apical chamber.

-

Quantification: Analyze the concentration of the P-gp substrate in the samples using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability (Papp) of the P-gp substrate in the presence and absence of O-Desmethyl Mebeverine alcohol. Determine the IC50 value for the inhibition of P-gp-mediated efflux.

Data Interpretation and Regulatory Implications

The results from these in vitro studies are crucial for informing the need for clinical DDI studies.[14] Regulatory agencies provide specific criteria for evaluating the clinical relevance of in vitro findings. For example, if the calculated basic R-value (a ratio of the maximum unbound intestinal or hepatic concentration to the in vitro IC50 or Ki) exceeds a certain threshold, a clinical DDI study may be warranted.

Table 2: Example of In Vitro Data Summary

| Transporter | Assay Type | Test System | Result |

| P-gp | Substrate Assessment | MDCKII-MDR1 cells | Efflux Ratio < 2 |

| Inhibition | Caco-2 cells | IC50 > 50 µM | |

| OATP1B1 | Substrate Assessment | HEK293-OATP1B1 cells | Uptake Ratio > 2 |

| Inhibition | HEK293-OATP1B1 cells | IC50 = 15 µM |

In this hypothetical example, O-Desmethyl Mebeverine alcohol is identified as a substrate of OATP1B1. The IC50 value for OATP1B1 inhibition would then be used to calculate the R-value to assess the potential for clinical DDIs.

Conclusion

A thorough investigation of the interaction between this compound and clinically relevant drug transporters is a non-negotiable aspect of its preclinical and clinical development. The systematic, in-vitro approach outlined in this guide, which encompasses both substrate and inhibition assessments, provides the necessary data to understand its disposition, predict potential drug-drug interactions, and satisfy regulatory requirements. By adhering to these principles of scientific integrity and leveraging validated experimental systems, researchers can confidently characterize the transporter interaction profile of this key metabolite, ultimately contributing to the safe and effective use of Mebeverine.

References

-

Zamek-Gliszczynski, M. J., et al. (2014). In vitro methods in drug transporter interaction assessment. Drug Discovery Today: Technologies, 12, e105-e112. [Link]

-

BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

-

Giacomini, K. M., et al. (2010). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1049-1065. [Link]

-

Drug Target Review. (2022). Comprehensive in vitro approach to evaluate transporter-mediated drug interactions in drug discovery. [Link]

-

Chu, X., et al. (2013). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Journal of Pharmaceutical Sciences, 102(9), 2994-3010. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

Walsh Medical Media. (2023). Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. [Link]

-

U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

Wikipedia. (n.d.). Mebeverine. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. [Link]

-

Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard (mebeverin). [Link]

-

Tulich, L. J., et al. (1996). Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method. Journal of Chromatography B: Biomedical Applications, 682(2), 273-281. [Link]

-

RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. [Link]

-

American College of Clinical Pharmacology. (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

-

Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride) NL. [Link]

-

YouTube. (2025). Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

YouTube. (2023). In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. [Link]

-

El-Bahay, C., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]

-

MySkinRecipes. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]

-

ResearchGate. (n.d.). The main metabolic pathway of mebeverine. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. O-Desmethyl Mebeverine alcohol [myskinrecipes.com]

- 3. youtube.com [youtube.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro methods in drug transporter interaction assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. fda.gov [fda.gov]